molecular formula C14H21N3O2S B6639148 N-propan-2-yl-4-(thiophene-2-carbonyl)-1,4-diazepane-1-carboxamide

N-propan-2-yl-4-(thiophene-2-carbonyl)-1,4-diazepane-1-carboxamide

货号 B6639148
分子量: 295.40 g/mol
InChI 键: PHRDIUDIILILLC-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-propan-2-yl-4-(thiophene-2-carbonyl)-1,4-diazepane-1-carboxamide, also known as TAK-659, is a small molecule inhibitor that has shown promising results in preclinical studies as a potential treatment for various cancers and autoimmune diseases. TAK-659 is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which is a critical component of the B-cell receptor signaling pathway.

作用机制

N-propan-2-yl-4-(thiophene-2-carbonyl)-1,4-diazepane-1-carboxamide is a selective inhibitor of BTK, which is a critical component of the B-cell receptor signaling pathway. BTK plays a crucial role in B-cell development and activation, and its dysregulation has been implicated in various cancers and autoimmune diseases. By inhibiting BTK, this compound disrupts the B-cell receptor signaling pathway and inhibits the growth and survival of B-cell malignancies and autoimmune cells.
Biochemical and Physiological Effects
This compound has been shown to inhibit the proliferation and survival of B-cell malignancies and autoimmune cells in vitro and in vivo. In addition, this compound has been shown to inhibit the activation of downstream signaling pathways such as AKT and ERK. This compound has also been shown to induce apoptosis in B-cell malignancies and autoimmune cells. In preclinical studies, this compound has demonstrated favorable pharmacokinetic properties and has been well-tolerated in animal models.

实验室实验的优点和局限性

One of the main advantages of N-propan-2-yl-4-(thiophene-2-carbonyl)-1,4-diazepane-1-carboxamide is its selectivity for BTK, which minimizes off-target effects and reduces the risk of toxicity. This compound has also demonstrated favorable pharmacokinetic properties, including good oral bioavailability and a long half-life. However, one limitation of this compound is its relatively low potency compared to other BTK inhibitors such as ibrutinib. In addition, the optimal dosing and treatment schedule for this compound have not been established, and further studies are needed to determine its efficacy and safety in humans.

未来方向

There are several potential future directions for N-propan-2-yl-4-(thiophene-2-carbonyl)-1,4-diazepane-1-carboxamide research. One area of interest is the development of combination therapies that target multiple components of the B-cell receptor signaling pathway. Another potential direction is the investigation of this compound in combination with immunotherapy agents such as checkpoint inhibitors. In addition, further studies are needed to determine the optimal dosing and treatment schedule for this compound in humans and to evaluate its efficacy and safety in clinical trials.

合成方法

The synthesis of N-propan-2-yl-4-(thiophene-2-carbonyl)-1,4-diazepane-1-carboxamide involves a multistep process that starts with the reaction of 2-bromo thiophene with ethyl isocyanoacetate to form ethyl 2-(thiophen-2-yl)acetate. This intermediate is then reacted with 1,2-diaminopropane to form the diazepane ring. The final step involves the reaction of the diazepane intermediate with propan-2-yl isocyanate to form the desired product, this compound.

科学研究应用

N-propan-2-yl-4-(thiophene-2-carbonyl)-1,4-diazepane-1-carboxamide has been studied extensively in preclinical models and has shown promising results as a potential treatment for various cancers and autoimmune diseases. In a study published in Cancer Research, this compound was shown to inhibit the growth of mantle cell lymphoma cells in vitro and in vivo. Another study published in the Journal of Medicinal Chemistry demonstrated that this compound inhibited the growth of chronic lymphocytic leukemia cells in vitro and in vivo. This compound has also shown potential as a treatment for autoimmune diseases such as rheumatoid arthritis and lupus.

属性

IUPAC Name

N-propan-2-yl-4-(thiophene-2-carbonyl)-1,4-diazepane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3O2S/c1-11(2)15-14(19)17-7-4-6-16(8-9-17)13(18)12-5-3-10-20-12/h3,5,10-11H,4,6-9H2,1-2H3,(H,15,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHRDIUDIILILLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)N1CCCN(CC1)C(=O)C2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。